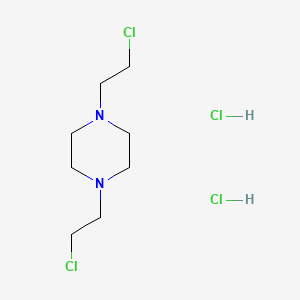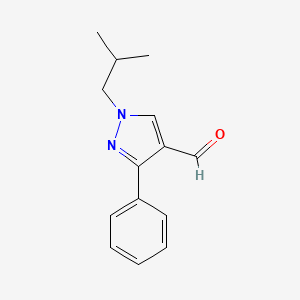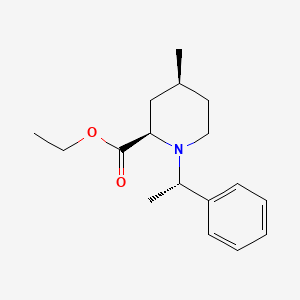![molecular formula C27H42O6Si B13443512 (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to naturally occurring corticosteroids and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups at positions 11, 16, and 17 are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the diene structure: The diene structure is introduced through a series of reactions, including dehydrogenation and selective reduction.
Deprotection: The silyl protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid receptors in the body. This binding modulates the expression of target genes and influences various physiological processes, including inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Corticosteroids: Such as hydrocortisone and prednisone.
Synthetic Steroids: Including dexamethasone and betamethasone.
Uniqueness
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other corticosteroids and synthetic steroids.
Propiedades
Fórmula molecular |
C27H42O6Si |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,16R,17S)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,16,17-trihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O6Si/c1-24(2,3)34(6,7)33-15-22(31)27(32)21(30)13-19-18-9-8-16-12-17(28)10-11-25(16,4)23(18)20(29)14-26(19,27)5/h10-12,18-21,23,29-30,32H,8-9,13-15H2,1-7H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1 |
Clave InChI |
NUWCYTHPVFTCOI-XOLBZSSLSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canónico |
CC12CC(C3C(C1CC(C2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
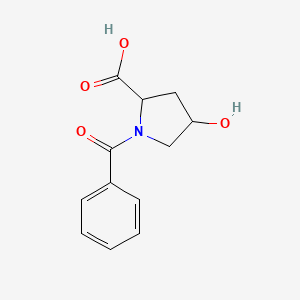
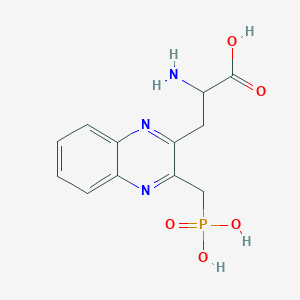

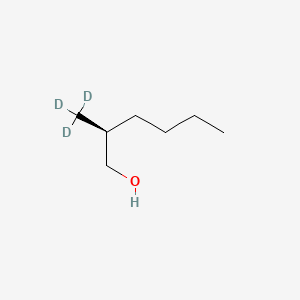

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
